molecular formula C7H6N4O2 B13009787 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B13009787
M. Wt: 178.15 g/mol
InChI Key: OAUQEPCCKKOLPS-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an amino group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the corresponding nitriles and amides. These intermediates can then undergo cyclocondensation reactions with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolo[3,4-b]pyridine derivatives .

Industrial Production Methods: the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, making it a candidate for the development of new therapeutic agents .

Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of new catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 5-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

    Pyrazolo[4,3-b]pyridine: Another member of the pyrazolopyridine family with similar pharmacological properties.

    Pyrazolo[3,4-c]pyridine: Known for its potential in treating central nervous system disorders.

    Pyrazolo[1,5-a]pyridine: Studied for its antiviral and anticancer properties.

Uniqueness: 5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in diverse scientific research applications make it a valuable compound in the field of heterocyclic chemistry .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

5-amino-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,8H2,(H,12,13)(H,9,10,11)

InChI Key

OAUQEPCCKKOLPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)N

Origin of Product

United States

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